molecular formula C18H14N4O B2407994 N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine CAS No. 2380191-66-0

N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B2407994
CAS No.: 2380191-66-0
M. Wt: 302.337
InChI Key: QFSSFLPSIZXVRM-UHFFFAOYSA-N
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Description

N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a pyrido[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 4-aminopyridine with a suitable aldehyde to form the pyrido[3,4-d]pyrimidine core. The furan-3-yl group is then introduced via a Friedel-Crafts alkylation reaction using furan and a suitable electrophile .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine is unique due to the combination of the pyrido[3,4-d]pyrimidine core and the furan-3-yl group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-3-14(15-6-8-23-11-15)4-2-13(1)9-20-18-16-5-7-19-10-17(16)21-12-22-18/h1-8,10-12H,9H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSSFLPSIZXVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=NC3=C2C=CN=C3)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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